(2-Chlorophenyl)hydrazine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to (2-Chlorophenyl)hydrazine has been reported, showcasing methods for preparing such compounds. For instance, N-(3-Chlorophenyl)hydrazinecarbothioamide, a related compound, was synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate, demonstrating a method of synthesizing chlorophenyl hydrazine derivatives (Ramadan, 2019).
Molecular Structure Analysis
The crystal and molecular structure of related compounds have been determined, providing insights into the structural aspects of (2-Chlorophenyl)hydrazine derivatives. For example, the structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine was elucidated, showing the arrangement of chlorophenyl rings in relation to the hydrazine moiety (Xia, 2001).
Chemical Reactions and Properties
The reactivity and chemical properties of (2-Chlorophenyl)hydrazine derivatives have been explored through various reactions, such as the condensation reactions and synthesis of complex molecules. The research into the synthesis and characterization of energetic materials like 1,2-Bis(2,4,6-trinitrophenyl) hydrazine sheds light on the potential reactivity and application of chlorophenyl hydrazine compounds (Badgujar et al., 2009).
Physical Properties Analysis
Studies involving the synthesis and characterization of (2-Chlorophenyl)hydrazine derivatives provide information on their physical properties, such as melting points, solubility, and stability. These aspects are crucial for understanding how these compounds can be manipulated and used in practical applications.
Chemical Properties Analysis
The chemical properties of (2-Chlorophenyl)hydrazine and its derivatives, including acidity, basicity, reactivity towards various reagents, and participation in chemical reactions, are fundamental for their application in synthetic chemistry and material science. The electrochemical methods for hydrazine synthesis and analysis of oxidative N-N coupling provide valuable insights into the chemical behavior of hydrazine compounds (Wang et al., 2020).
Scientific Research Applications
Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones
- Scientific Field : Microbiology
- Summary of Application : (2-Chlorophenyl)hydrazine hydrochloride has been used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones, which are used for the treatment of Mycobacterium tuberculosis .
Pyrazoline Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : (2-Chlorophenyl)hydrazine may be used in the synthesis of pyrazoline, a class of organic compounds .
Production of N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine
- Scientific Field : Organic Chemistry
- Summary of Application : (2-Chlorophenyl)hydrazine can be used to produce N-azepan-2-ylidene-N’- (2-chloro-phenyl)-hydrazine with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine at heating .
Cancer Treatment Research
- Scientific Field : Pharmacology
- Summary of Application : Hydrazone chemicals, such as (2-Chlorophenyl)hydrazine, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They are being explored for their potential in cancer treatment .
Synthesis of Hydrazone-Schiff Bases
- Scientific Field : Organic Chemistry
- Summary of Application : (2-Chlorophenyl)hydrazine can be used to synthesize hydrazone-Schiff bases by combining suitable aldehydes with four hydrazides .
Synthesis of Indole Derivatives
Safety And Hazards
(2-Chlorophenyl)hydrazine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for (2-Chlorophenyl)hydrazine are not mentioned in the search results, it is known that the compound is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . This suggests that it may continue to be used in research related to antibiotic resistance.
properties
IUPAC Name |
(2-chlorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGPIPTUDQZJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866030 | |
Record name | (2-Chlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)hydrazine | |
CAS RN |
41052-75-9, 10449-07-7 | |
Record name | o-Chlorophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041052759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-chlorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.